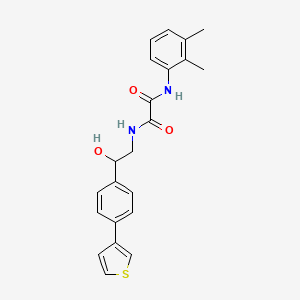

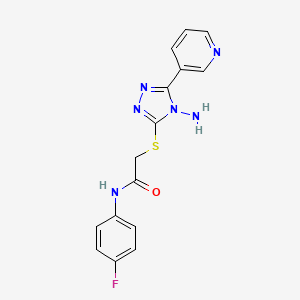

N1-(2,3-dimethylphenyl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex oxalamides, including those related to the compound of interest, often involves novel synthetic approaches and methodologies. For instance, Mamedov et al. (2016) developed a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, demonstrating a high-yielding and operationally simple method that might be applicable to the synthesis of similar compounds (Mamedov et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds reveals intricate details about their crystalline formation and interactions. Sharma et al. (2016) described the crystal structure of a closely related compound, which crystallizes in the monoclinic space group, stabilized by various hydrogen bonds and π···π interactions, indicating the complex molecular interactions that could be expected in the compound of interest (Sharma et al., 2016).

Chemical Reactions and Properties

Oxalamides and related compounds undergo a variety of chemical reactions, highlighting their reactivity and potential utility in synthetic chemistry. The novel acid-catalyzed rearrangement of oxiranes for the synthesis of oxalamides, as discussed by Mamedov et al. (2016), provides insight into the chemical properties and reactivity patterns that might be relevant to our compound of interest, demonstrating its potential versatility in synthetic applications (Mamedov et al., 2016).

Physical Properties Analysis

The physical properties of complex organic compounds like oxalamides are crucial for their practical applications and handling. Studies on related compounds often focus on their crystalline structure and stability, which are essential for understanding the physical characteristics of these molecules. For example, the work by Sharma et al. (2016) on the crystal structure provides valuable data on the physical aspects of similar compounds (Sharma et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of oxalamides, are influenced by their molecular structure and the presence of functional groups. The synthesis and reaction studies, such as those conducted by Mamedov et al. (2016), shed light on the chemical behavior and potential applications of these compounds in various chemical reactions, offering a glimpse into the versatile nature of the compound of interest (Mamedov et al., 2016).

Scientific Research Applications

Organic Synthesis and Catalysis

In organic synthesis, compounds with oxalamide structures are often explored for their reactivity and potential in creating novel chemical entities. For example, a study on the acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for the synthesis of di- and mono-oxalamides highlights a novel synthetic approach that could be applicable to the synthesis of related oxalamide compounds (Mamedov et al., 2016). This methodology is operationally simple and high yielding, providing a useful formula for the synthesis of anthranilic acid derivatives and oxalamides.

Materials Science and Polymer Chemistry

In materials science and polymer chemistry, the incorporation of thiophene units into polymers has been extensively studied due to their electronic and optical properties. For instance, the synthesis and characterization of novel polythiophenes bearing oligo(ethylene glycol) segments and azobenzene units reveal how structural modifications can influence thermal, optical, and electrochemical properties (Tapia et al., 2010). Such insights can guide the design and synthesis of new materials based on the thiophene-phenyl-oxalamide framework.

Hydroxylation and Functionalization

The hydroxylation of (hetero)aryl halides under mild conditions using copper catalysis demonstrates the potential for functionalizing aromatic compounds, including those containing thiophene and phenyl groups (Xia et al., 2016). This research could be relevant for further derivatization of N1-(2,3-dimethylphenyl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide, enabling its application in various chemical and material science contexts.

Chemical Transformations and Intermediates

Research on the preparation of drug intermediates through reactions like Grignard reactions involving thiophene derivatives indicates the utility of these compounds in synthesizing complex molecules (Min, 2015). Such methodologies could be applied to the synthesis and functionalization of N1-(2,3-dimethylphenyl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide for various applications.

properties

IUPAC Name |

N'-(2,3-dimethylphenyl)-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S/c1-14-4-3-5-19(15(14)2)24-22(27)21(26)23-12-20(25)17-8-6-16(7-9-17)18-10-11-28-13-18/h3-11,13,20,25H,12H2,1-2H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VINJQWGUKJHPEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,3-dimethylphenyl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-(2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2489767.png)

![N-[1-(3-Methylphenyl)-2-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2489769.png)

![2-Chloro-1-(8,8-difluoro-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B2489771.png)

![1-Cyclobutyl-3-methyl-3-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]azetidin-2-one](/img/structure/B2489778.png)

![5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B2489780.png)

![3-(2H-1,3-benzodioxol-5-yl)-2-{2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-5-carbonyl}prop-2-enenitrile](/img/structure/B2489782.png)

![(4-Methylphenyl)(1-phenyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine](/img/structure/B2489788.png)